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Introduction
Spinacetin is a naturally occurring O-methylated flavonol, a subclass of flavonoids known for

their significant biological activities.[1] It is predominantly found in spinach (Spinacia oleracea)

but has also been identified in other plant species.[1] As a polyketide, Spinacetin is

characterized by a C6-C3-C6 backbone and is biosynthetically derived from the

phenylpropanoid pathway. Its structure, featuring multiple hydroxyl and methoxy groups,

underpins its notable antioxidant and anti-inflammatory properties, making it a compound of

high interest for nutraceutical and therapeutic applications.[2] This guide provides a

comprehensive overview of the physical, chemical, and biological properties of Spinacetin,

along with detailed experimental protocols and pathway visualizations to support further

research and development.

Part 1: Physicochemical Properties
Spinacetin's chemical structure and physical characteristics are foundational to its biological

function and solubility.

Chemical Identity
The chemical identity of Spinacetin is defined by its molecular structure and various chemical

identifiers, which are crucial for database referencing and regulatory purposes.
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Identifier Value Citation

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-

3-methoxyphenyl)-6-

methoxychromen-4-one

[3]

Molecular Formula C₁₇H₁₄O₈ [3][4]

CAS Number 3153-83-1 [3]

Synonyms

Quercetagetin 3',6-dimethyl

ether; 3,4',5,7-Tetrahydroxy-

3',6-dimethoxyflavone

[3][4]

InChIKey
XWIDINOKCRFVHQ-

UHFFFAOYSA-N
[3]

SMILES

COC1=C(C=CC(=C1)C2=C(C(

=O)C3=C(O2)C=C(C(=C3O)O

C)O)O)O

[3]

Physical Properties
The physical properties of Spinacetin influence its handling, formulation, and bioavailability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.researchgate.net/figure/1-H-NMR-data-of-spinacetin-7-O-glucoside-400-MHz-CD3OD_tbl2_381670478
https://www.researchgate.net/figure/1-H-NMR-data-of-spinacetin-7-O-glucoside-400-MHz-CD3OD_tbl2_381670478
https://www.compoundchem.com/wp-content/uploads/2015/02/Analytical-Chemistry-1-H-NMR-Chemical-Shifts.pdf
https://www.researchgate.net/figure/1-H-NMR-data-of-spinacetin-7-O-glucoside-400-MHz-CD3OD_tbl2_381670478
https://www.researchgate.net/figure/1-H-NMR-data-of-spinacetin-7-O-glucoside-400-MHz-CD3OD_tbl2_381670478
https://www.compoundchem.com/wp-content/uploads/2015/02/Analytical-Chemistry-1-H-NMR-Chemical-Shifts.pdf
https://www.researchgate.net/figure/1-H-NMR-data-of-spinacetin-7-O-glucoside-400-MHz-CD3OD_tbl2_381670478
https://www.researchgate.net/figure/1-H-NMR-data-of-spinacetin-7-O-glucoside-400-MHz-CD3OD_tbl2_381670478
https://www.benchchem.com/product/b1623641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Citation

Molecular Weight 346.3 g/mol [3][5]

Exact Mass 346.06886740 Da [3]

Appearance Powder [5]

Melting Point 228-236 °C [3]

Solubility

Soluble in DMSO, Acetone,

Chloroform, Dichloromethane,

Ethyl Acetate

[5]

Hydrogen Bond Donor Count 4 [3]

Hydrogen Bond Acceptor

Count
8 [3]

Topological Polar Surface Area 126 Å² [3]

Part 2: Spectroscopic Data for Structural
Elucidation
Spectroscopic analysis is essential for the identification and structural confirmation of

Spinacetin. Below are the characteristic spectral data.

Mass Spectrometry (MS)
Mass spectrometry of Spinacetin typically shows a molecular ion peak corresponding to its

exact mass. Fragmentation patterns can help in identifying its structural moieties. In

electrospray ionization negative mode (ESI-MS/MS), a deprotonated molecular ion [M-H]⁻ at

m/z 345 is observed. Subsequent fragmentation often involves the loss of methyl groups,

producing predominant ions at m/z 330 and 315.

UV-Visible (UV-Vis) Spectroscopy
As a flavonol, Spinacetin exhibits a characteristic UV-Vis absorption spectrum with two main

bands. These bands are attributed to the electronic transitions within the benzoyl (Band II) and

cinnamoyl (Band I) systems of the flavonoid structure.
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Band I (λmax): Typically observed in the range of 350-385 nm.

Band II (λmax): Typically observed in the range of 240-280 nm.

The exact absorption maxima can be influenced by the solvent and pH.

Infrared (IR) Spectroscopy
The IR spectrum of Spinacetin reveals the presence of its key functional groups. While a

specific spectrum for pure Spinacetin is not readily available, the following are characteristic

absorption bands for its class of compounds:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl

groups.

C-H stretching (aromatic): Peaks typically appear just above 3000 cm⁻¹.

C=O stretching (carbonyl): A strong, sharp peak around 1650-1660 cm⁻¹, characteristic of

the C4 ketone in the C-ring.

C=C stretching (aromatic): Multiple bands in the 1450-1610 cm⁻¹ region.

C-O stretching (ether and phenol): Bands in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

Spinacetin. While a complete, assigned spectrum for pure Spinacetin is not available in the

cited literature, data for the closely related compound, spinacetin-7-O-glucoside, provides

valuable insights into the chemical shifts of the core structure. The aglycone part of this

molecule is Spinacetin.

¹H-NMR Data of Spinacetin Moiety (in CD₃OD, 400 MHz)[3] (Data inferred from spinacetin-7-

O-glucoside)
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Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2' 7.71 d 2.1

H-6' 7.59 dd 8.4, 2.1

H-5' 6.95 d 8.4

H-8 6.81 s

3'-OCH₃ 3.94 s

6-OCH₃ 3.86 s

¹³C-NMR Data A full ¹³C-NMR spectrum for Spinacetin is not readily available in the searched

literature. However, based on the general chemical shifts for flavonoids, the following

assignments can be predicted:

C=O (C-4): ~176 ppm

Aromatic carbons (oxygenated): 130-165 ppm

Aromatic carbons (non-oxygenated): 90-130 ppm

Methoxy carbons (-OCH₃): 55-65 ppm

Part 3: Biological Activity and Signaling Pathways
Spinacetin is recognized for its potent anti-inflammatory and antioxidant activities. It modulates

key cellular signaling pathways involved in inflammation.

Anti-inflammatory Activity
Spinacetin has been shown to exert significant anti-inflammatory effects by inhibiting the

activation of mast cells.[2][4][5] Mast cell degranulation releases histamine and other

inflammatory mediators, and its inhibition is a key target for anti-inflammatory therapies.

The primary mechanism of Spinacetin's anti-inflammatory action involves the suppression of

the Syk signaling pathway in IgE/antigen-stimulated mast cells.[2][4] This initial inhibition
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triggers a downstream cascade, leading to the downregulation of several key signaling

molecules, including:

Linker of Activated T-cells (LAT)

Phospholipase Cγ (PLCγ)

Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38

The Akt/NF-κB signaling axis

This cascade ultimately results in the reduced release of histamine and the decreased

production of inflammatory mediators like leukotriene C4 (LTC₄) and interleukin-6 (IL-6).[4]
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Spinacetin's Anti-inflammatory Signaling Pathway
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Figure 1: Spinacetin inhibits the Syk-dependent signaling cascade.
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Antioxidant Activity
The polyphenolic structure of Spinacetin, with its multiple hydroxyl groups, confers strong

antioxidant properties. It can act as a free radical scavenger, donating hydrogen atoms or

electrons to neutralize reactive oxygen species (ROS). This activity helps to mitigate oxidative

stress, which is implicated in a wide range of chronic diseases.

Part 4: Experimental Protocols
This section provides detailed methodologies for the extraction of Spinacetin and for in vitro

assays to evaluate its biological activity.

Extraction and Isolation of Spinacetin from Spinach
This protocol is a generalized method based on solvent extraction techniques for flavonoids

from plant material.

Sample Preparation: Fresh spinach leaves are washed, freeze-dried, and ground into a fine

powder.

Extraction:

The powdered spinach is macerated with a polar solvent, such as methanol or an 80%

ethanol solution, at a ratio of 1:10 (w/v).

The mixture is subjected to ultrasonication for approximately 20-30 minutes to enhance

extraction efficiency.

The mixture is then agitated at room temperature for 24 hours.

Filtration and Concentration:

The extract is filtered through Whatman No. 1 filter paper.

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator

at a temperature below 45°C to yield the crude extract.

Purification (Column Chromatography):
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The crude extract is adsorbed onto silica gel (60-120 mesh).

The adsorbed sample is loaded onto a silica gel column.

The column is eluted with a gradient of solvents, starting with a non-polar solvent like

hexane and gradually increasing the polarity with ethyl acetate and then methanol.

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Fractions containing Spinacetin (identified by comparison with a standard) are pooled and

concentrated to yield the purified compound.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin
Denaturation
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of

inflammation.

Preparation of Reagents:

Test Solution: Prepare stock solutions of Spinacetin in DMSO and dilute to various

concentrations (e.g., 100 to 1000 µg/mL) with phosphate-buffered saline (PBS, pH 6.4).

Albumin Solution: Prepare a 1% w/v solution of bovine serum albumin (BSA) in PBS.

Standard Drug: Prepare a solution of Diclofenac sodium (e.g., 100 µg/mL) as a positive

control.

Assay Procedure:

To 2.8 mL of PBS, add 0.2 mL of the 1% BSA solution.

Add 2 mL of the test solution (or standard drug/control).

The control tube contains 2 mL of distilled water instead of the test solution.

Incubate the reaction mixtures at 37°C for 20 minutes.
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Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

Cool the solutions to room temperature.

Measurement and Calculation:

Measure the turbidity (absorbance) of the solutions at 660 nm using a UV-Vis

spectrophotometer.

Calculate the percentage inhibition of denaturation using the following formula: %

Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
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Workflow for In Vitro Anti-inflammatory Assay
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Figure 2: Workflow for the inhibition of albumin denaturation assay.
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Conclusion
Spinacetin is a promising flavonoid with well-defined physicochemical properties and

significant biological potential. Its antioxidant and potent anti-inflammatory activities, mediated

through the inhibition of the Syk signaling pathway, position it as a strong candidate for further

investigation in the development of new therapeutics for inflammatory conditions. The data and

protocols presented in this guide offer a solid foundation for researchers and drug development

professionals to advance the study of this valuable natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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